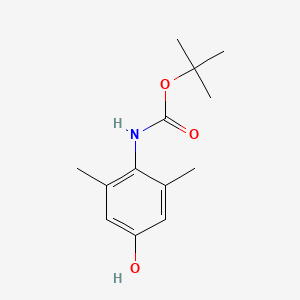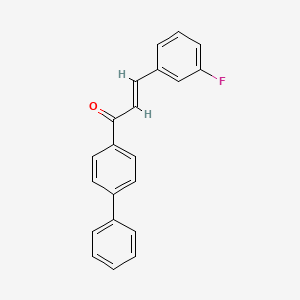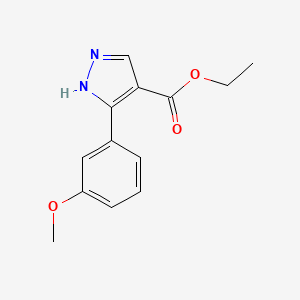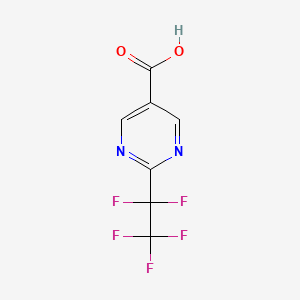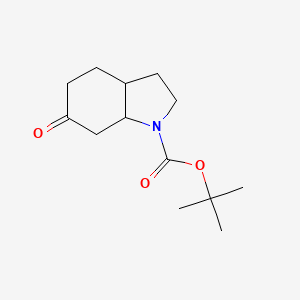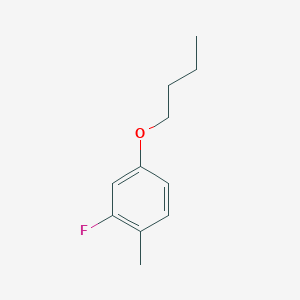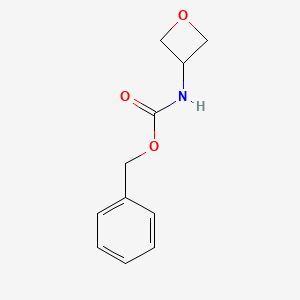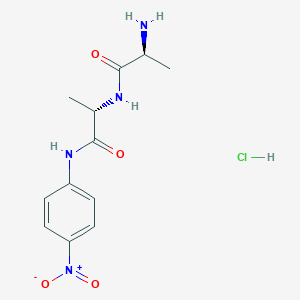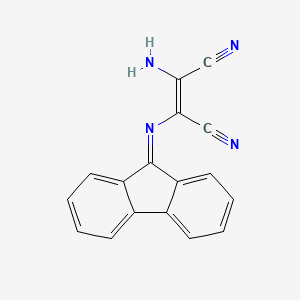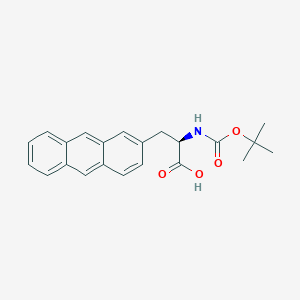
Boc-L-Ala(2-Anth)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-Ala(2-Anth)-OH (Boc-Ala-Anth-OH) is an amino acid-based compound that has recently gained attention for its potential applications in various scientific research fields. It is a derivative of L-alanine, an essential amino acid, and 2-anthracene carboxylic acid, a chemical compound that has been studied for its diverse properties. The combination of these two components creates a unique molecule with a wide range of potential applications.
Scientific Research Applications
Boc-Ala-Anth-OH has been studied for its potential applications in various scientific research fields. It has been used as a substrate for the synthesis of peptides and proteins, and as a building block for the preparation of peptidomimetics. Additionally, it has been used to study the structure-activity relationships of peptides and proteins, and to investigate the mechanism of action of various pharmaceuticals.
Mechanism of Action
Boc-Ala-Anth-OH has been found to interact with various proteins and peptides. It is believed that the aromatic ring of the 2-anthracene carboxylic acid moiety binds to the hydrophobic pockets of proteins and peptides, while the alanine side chain interacts with the lysine residues of proteins. This allows Boc-Ala-Anth-OH to form stable complexes with proteins and peptides, which can then be used to study the structure-activity relationships of these molecules.
Biochemical and Physiological Effects
Boc-Ala-Anth-OH has been studied for its potential biochemical and physiological effects. It has been found to act as an inhibitor of protein-protein interactions, and to modulate the activity of various enzymes. Additionally, it has been found to have anti-inflammatory and anti-cancer properties, and to have potential applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
Boc-Ala-Anth-OH has several advantages and limitations for use in lab experiments. On the one hand, it is relatively easy to synthesize and can be used to study the structure-activity relationships of proteins and peptides. On the other hand, it is hydrophobic and can be difficult to solubilize in water-based solutions. Additionally, it can be toxic to cells, so it should be used with caution.
Future Directions
There are several potential future directions for the study of Boc-Ala-Anth-OH. For example, it could be used to study the structure-activity relationships of small molecules, such as drug molecules. Additionally, it could be used to study the mechanism of action of various pharmaceuticals, and to develop new drugs for the treatment of various diseases. Finally, it could be used to study the biochemical and physiological effects of various compounds, and to develop new therapies for the treatment of various diseases.
Synthesis Methods
Boc-Ala-Anth-OH is synthesized through a two-step process. The first step involves the reaction of 2-anthracene carboxylic acid with Boc-L-alanine to form the Boc-Ala-Anth-OH amide. This reaction is catalyzed by a base and is usually conducted in an aqueous solution. The second step involves the hydrolysis of the amide to form the desired product, Boc-Ala-Anth-OH. This reaction is usually catalyzed by an acid and is conducted in an organic solvent.
properties
IUPAC Name |
(2R)-3-anthracen-2-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)11-14-8-9-17-12-15-6-4-5-7-16(15)13-18(17)10-14/h4-10,12-13,19H,11H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRHOOVNFURBFF-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=CC3=CC=CC=C3C=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC2=CC3=CC=CC=C3C=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-Ala(2-Anth)-OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324405.png)
![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324415.png)
